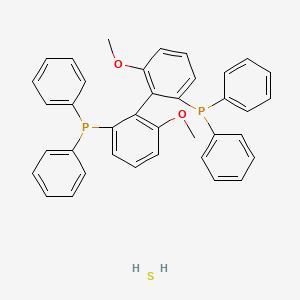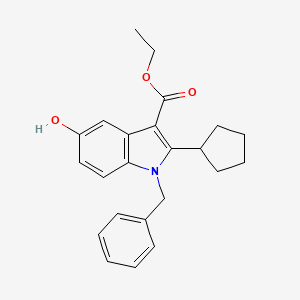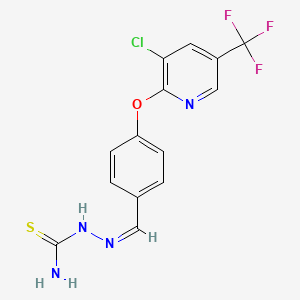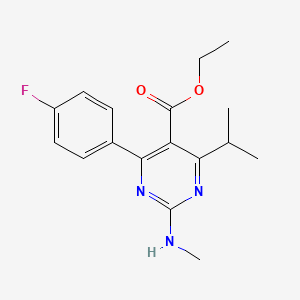
S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” is a chiral ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, which are crucial in various catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” typically involves the reaction of diphenylphosphine with a suitable chiral precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, followed by the addition of the chiral precursor under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
“S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, especially in catalytic cycles.
Substitution: The ligand can undergo substitution reactions where the diphenylphosphine groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various metal salts for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of metal-ligand complexes.
科学的研究の応用
Chemistry
In chemistry, “S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” is widely used as a ligand in asymmetric catalysis. It forms complexes with transition metals that are used in enantioselective hydrogenation, hydroformylation, and other catalytic processes.
Biology and Medicine
In biology and medicine, this compound’s metal complexes are studied for their potential use in drug development and as diagnostic agents. The chiral nature of the ligand allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical applications.
Industry
Industrially, “this compound” is used in the production of fine chemicals and pharmaceuticals. Its ability to form stable metal complexes makes it valuable in various catalytic processes used in manufacturing.
作用機序
The mechanism by which “S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes facilitate various catalytic reactions by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
類似化合物との比較
Similar Compounds
2 2-Bis(diphenylphosphino)-1 1-binaphthyl (BINAP): Another chiral ligand used in asymmetric catalysis.
1 2-Bis(diphenylphosphino)ethane (DPPE): A commonly used bidentate ligand in coordination chemistry.
1 1’-Bis(diphenylphosphino)ferrocene (DPPF): A ferrocene-based ligand used in various catalytic processes.
Uniqueness
“S(-)-2 2-Bis-(diphenylphosphino)-6 6-dim” is unique due to its specific chiral structure, which provides distinct advantages in asymmetric catalysis. Its ability to form stable complexes with a wide range of transition metals makes it versatile and valuable in both research and industrial applications.
特性
分子式 |
C38H34O2P2S |
|---|---|
分子量 |
616.7 g/mol |
IUPAC名 |
[2-(2-diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane;sulfane |
InChI |
InChI=1S/C38H32O2P2.H2S/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;/h3-28H,1-2H3;1H2 |
InChIキー |
WXYRSZXESRYPFX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC.S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1E)-1-Bromo-1-propen-1-yl]benzene](/img/structure/B14125349.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14125370.png)




![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125399.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14125410.png)
![8-(2-aminophenyl)-3-(3-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14125428.png)

![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)
